molecular formula C16H30Cl2N2O B012018 Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride CAS No. 19984-41-9

Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride

Cat. No. B012018
CAS RN: 19984-41-9
M. Wt: 337.3 g/mol
InChI Key: PXHCRZWQAJMBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as memantine, and it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine has been studied extensively for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In

Scientific Research Applications

Memantine has been extensively studied for its potential therapeutic effects in neurological disorders. In Alzheimer's disease, memantine has been shown to improve cognitive function and delay the progression of the disease. In Parkinson's disease, memantine has been shown to reduce motor symptoms and improve quality of life. In multiple sclerosis, memantine has been shown to reduce inflammation and prevent neuronal damage. Memantine has also been studied for its potential use in treating addiction, depression, and anxiety disorders.

Mechanism Of Action

Memantine acts as a non-competitive Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptor antagonist, which means it blocks the activity of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors in a voltage-dependent manner. Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors are involved in synaptic plasticity, learning, and memory formation. Overactivation of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors can lead to neuronal damage and cell death, which is why memantine is used to prevent this. Memantine also modulates the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological processes.

Biochemical And Physiological Effects

Memantine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in neurodegenerative diseases. Memantine also modulates the release of neurotransmitters, which can improve cognitive function and reduce motor symptoms. Memantine has also been shown to have neuroprotective effects, which can prevent neuronal damage and cell death.

Advantages And Limitations For Lab Experiments

Memantine has several advantages for lab experiments. It has a high affinity for Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors, which makes it a potent antagonist. It also has a long half-life, which allows for sustained receptor blockade. However, memantine also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. It also has a narrow therapeutic window, which means that the dose must be carefully controlled.

Future Directions

There are several future directions for research on memantine. One area of interest is the potential use of memantine in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new memantine derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, there is a need for further research on the long-term effects of memantine use, particularly in elderly populations. Overall, memantine has significant potential for the treatment of various neurological disorders, and further research is needed to fully understand its therapeutic effects.

Synthesis Methods

Memantine is synthesized through the reaction of 1-adamantanamine with ethyl chloroformate, followed by the reaction with 2-aminoethanol and hydrochloric acid. The resulting product is then purified through crystallization, yielding memantine dihydrochloride as a white crystalline powder. This synthesis method has been optimized to produce high yields of memantine with high purity.

properties

CAS RN

19984-41-9

Product Name

Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride

Molecular Formula

C16H30Cl2N2O

Molecular Weight

337.3 g/mol

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C16H28N2O.2ClH/c19-6-5-17-1-3-18(4-2-17)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,19H,1-12H2;2*1H

InChI Key

PXHCRZWQAJMBKW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl

Canonical SMILES

C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl

Other CAS RN

19984-41-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.